Tert-butyl 4-(2-chloropyridin-4-YL)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-chloropyridin-4-YL)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H20ClN3O2 and its molecular weight is 297.78 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization: Various derivatives of the compound have been synthesized and characterized through spectroscopic methods like LCMS, NMR, IR, and X-ray diffraction studies. These compounds have shown potential biological activities, such as moderate antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).
Crystal Structure: The crystal structure of related derivatives has been studied, revealing insights into the molecular configuration and intermolecular interactions. This information is crucial for understanding the compound's physical properties and potential applications in pharmacology (Gumireddy et al., 2021).
Biological Evaluation: Derivatives of this compound have been evaluated for their biological activities. Some derivatives have shown moderate activity against various microorganisms, indicating potential for development into antimicrobial agents (Kulkarni et al., 2016).
Pharmacological Applications: Studies have explored the use of similar compounds in the development of drugs for pain relief and chronic conditions. For example, N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide is a potent TRPV1 antagonist with potential applications in alleviating chronic pain (Nie et al., 2020).
Anticorrosive Properties: Some derivatives have shown promising results as corrosion inhibitors for metals like carbon steel, which could have practical applications in industrial settings (Praveen et al., 2021).
Properties
IUPAC Name |
tert-butyl 4-(2-chloropyridin-4-yl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-16-12(15)10-11/h4-5,10H,6-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLIMUYTLLVFLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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